molecular formula C18H25NO6 B1680556 Retrorsine CAS No. 480-54-6

Retrorsine

Cat. No.: B1680556
CAS No.: 480-54-6
M. Wt: 351.4 g/mol
InChI Key: BCJMNZRQJAVDLD-JYJNOHBYSA-N
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Mechanism of Action

Target of Action

Retrorsine is a pyrrolizidine alkaloid (PA) that primarily targets the Cytochrome P450 (CYP)3A4 enzyme . This enzyme plays a critical role in the metabolism of this compound and other PAs, leading to the formation of hepatotoxic dehydro-PA metabolites .

Mode of Action

This compound interacts with its target, the CYP3A4 enzyme, through metabolic activation. This interaction results in the formation of hepatotoxic dehydro-PA metabolites . This compound also selectively inhibits hepatocyte proliferation and evokes small hepatocyte-like progenitor cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the CYP3A4 enzyme. The induction of this enzyme by drugs and pesticides enhances the toxicity of PAs, including this compound . The metabolic activation of this compound via hepatic and intestinal CYP3A4 enzymes leads to the formation of this compound CYP3A4 metabolites .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) this compound is highly absorbed from the intestine (78%) and unbound in plasma (60%)Liver metabolic clearance of this compound is four times higher in rats compared to mice, and renal excretion contributes to 20% of the total clearance .

Result of Action

The result of this compound’s action is the formation of hepatotoxic dehydro-PA metabolites, which can cause liver damage . This compound also inhibits the proliferation of hepatocytes, leading to the emergence of small hepatocyte-like progenitor cells .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other substances that induce the CYP3A4 enzyme. For example, the well-characterized CYP3A4 inducer rifampicin impacts the kinetics of this compound . The kinetics of this compound after daily intake were simulated with concomitant rifampicin treatment, showing a significant impact on this compound kinetics .

Biochemical Analysis

Biochemical Properties

Retrorsine plays a critical role in biochemical reactions, particularly in the liver. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, specifically CYP3A4, which metabolizes this compound into reactive metabolites . These metabolites can form adducts with DNA and RNA, leading to hepatotoxicity . Additionally, this compound interacts with hepatic RNA, altering its biochemical and metabolic properties .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In hepatocytes, this compound induces liver toxicity by forming DNA adducts, leading to cell death and liver damage . It also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound exposure results in altered RNA properties, including reduced reverse-transcriptability and translatability . These changes can disrupt normal cellular functions and lead to hepatotoxicity.

Molecular Mechanism

The molecular mechanism of this compound involves its metabolic activation by cytochrome P450 enzymes, particularly CYP3A4 . This activation produces reactive metabolites that form covalent bonds with DNA and RNA, leading to the formation of adducts . These adducts can cause mutations, disrupt gene expression, and ultimately result in cell death. Additionally, this compound inhibits certain enzymes, further contributing to its toxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable but can degrade into various metabolites . Long-term exposure to this compound in vitro and in vivo studies has shown persistent liver toxicity, with the formation of DNA adducts and liver tumors . These effects highlight the compound’s potential for causing chronic liver damage.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can cause mild liver damage, while higher doses result in severe hepatotoxicity and liver tumors . Dose-response studies have shown that the threshold for liver toxicity is relatively low, indicating that even small amounts of this compound can be harmful . Additionally, high doses of this compound can lead to acute liver failure and death in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily in the liver. It is metabolized by cytochrome P450 enzymes into reactive metabolites that form adducts with DNA and RNA . These metabolites can also interact with other enzymes and cofactors, disrupting normal metabolic processes . The formation of these adducts can lead to changes in metabolic flux and metabolite levels, contributing to this compound’s toxic effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through active uptake mechanisms . It is absorbed from the intestine and transported to the liver, where it undergoes metabolic activation . This compound and its metabolites can also be excreted via the bile and urine . The compound’s distribution within the liver is critical for its hepatotoxic effects, as it accumulates in hepatocytes and forms DNA adducts .

Subcellular Localization

This compound’s subcellular localization is primarily within the liver cells, where it exerts its toxic effects . The compound and its metabolites are localized in the nucleus and cytoplasm of hepatocytes, where they form adducts with DNA and RNA . These interactions disrupt normal cellular functions and contribute to this compound’s hepatotoxicity. Additionally, this compound’s localization within specific cellular compartments can be influenced by targeting signals and post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of retrorsine involves several steps, starting from basic organic compoundsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound is less common due to its toxic nature. when required for research purposes, it is typically extracted from natural sources such as the Senecio and Crotalaria plants. The extraction process involves the use of solvents like methanol or ethanol, followed by purification steps such as chromatography to isolate this compound from other plant alkaloids .

Chemical Reactions Analysis

Types of Reactions: Retrorsine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products: The major products formed from these reactions include various this compound derivatives, which may have different biological activities and toxicities .

Scientific Research Applications

Retrorsine is widely used in scientific research due to its hepatotoxic properties. Some key applications include:

Comparison with Similar Compounds

Retrorsine’s unique structure and specific metabolic pathways make it a valuable compound for studying liver toxicity and developing protective strategies against pyrrolizidine alkaloid poisoning.

Properties

CAS No.

480-54-6

Molecular Formula

C18H25NO6

Molecular Weight

351.4 g/mol

IUPAC Name

(7S)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione

InChI

InChI=1S/C18H25NO6/c1-3-12-8-11(2)18(23,10-20)17(22)24-9-13-4-6-19-7-5-14(15(13)19)25-16(12)21/h3-4,11,14-15,20,23H,5-10H2,1-2H3/t11?,14?,15?,18-/m1/s1

InChI Key

BCJMNZRQJAVDLD-JYJNOHBYSA-N

Isomeric SMILES

CC=C1CC([C@@](C(=O)OCC2=CCN3C2C(CC3)OC1=O)(CO)O)C

SMILES

CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(CO)O)C

Canonical SMILES

CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(CO)O)C

Appearance

Solid powder

Color/Form

Colorless prisms

melting_point

212 °C

480-54-6

Pictograms

Acute Toxic

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

36168-23-7 (hydrochloride)

shelf_life

Stability: stable at room temperature in closed containers: best stored under nitrogen -15 °C.
Volatility: low ;  stable at room temperature in closed containers

solubility

Soluble in chloroform;  slightly soluble in acetone, ethanol, water
Practically insoluble in ether.
In water, 3.08X10+4 mg/L @ 25 °C /Estimated/

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

etrorsine
retrorsine hydrochloride
retrorsine, (15E)-isomer
usaramine

vapor_pressure

1.9X10-14 mm Hg @ 25 °C /Estimated/

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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